molecular formula C9H5BrClNO B12968251 2-Bromo-5-(3-chlorophenyl)oxazole

2-Bromo-5-(3-chlorophenyl)oxazole

Cat. No.: B12968251
M. Wt: 258.50 g/mol
InChI Key: MRJWAMYDYHEMON-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the second position and a chlorophenyl group at the fifth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 2-amino-2-bromoacetophenone in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chlorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted oxazoles.

    Oxidation Reactions: Formation of oxazolone derivatives.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chlorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3´-Pyridyl)-5-phenyloxazole
  • 2,5-Diphenyloxazole
  • 5-(3-Bromo-5-chlorophenyl)oxazole

Uniqueness

2-Bromo-5-(3-chlorophenyl)oxazole is unique due to the presence of both bromine and chlorophenyl groups, which can impart distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit enhanced reactivity in substitution reactions and potentially greater biological activity .

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

2-bromo-5-(3-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H

InChI Key

MRJWAMYDYHEMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(O2)Br

Origin of Product

United States

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